molecular formula C13H21BrO2Si B8445438 (4-Bromo-3-methoxyphenoxy)(tert-butyl)dimethylsilane

(4-Bromo-3-methoxyphenoxy)(tert-butyl)dimethylsilane

Cat. No. B8445438
M. Wt: 317.29 g/mol
InChI Key: ZEUFEQLEXFCKJR-UHFFFAOYSA-N
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Description

(4-Bromo-3-methoxyphenoxy)(tert-butyl)dimethylsilane is a useful research compound. Its molecular formula is C13H21BrO2Si and its molecular weight is 317.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Bromo-3-methoxyphenoxy)(tert-butyl)dimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-3-methoxyphenoxy)(tert-butyl)dimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Bromo-3-methoxyphenoxy)(tert-butyl)dimethylsilane

Molecular Formula

C13H21BrO2Si

Molecular Weight

317.29 g/mol

IUPAC Name

(4-bromo-3-methoxyphenoxy)-tert-butyl-dimethylsilane

InChI

InChI=1S/C13H21BrO2Si/c1-13(2,3)17(5,6)16-10-7-8-11(14)12(9-10)15-4/h7-9H,1-6H3

InChI Key

ZEUFEQLEXFCKJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Br)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Bromo-3-methoxyphenol (254 g, 1251 mmol) was dissolved in DCM (2500 mL) and treated with DIPEA (437 mL, 2502 mmol) under nitrogen atmosphere. tert-Butylchlorodimethylsilane (198 g, 1314 mmol) was added and the reaction mixture was stirred at room temperature overnight. The crude product was diluted with water and the organic layer was extracted then dried over sodium sulfate and concentrated.
Quantity
254 g
Type
reactant
Reaction Step One
Name
Quantity
2500 mL
Type
solvent
Reaction Step One
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Quantity
437 mL
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reactant
Reaction Step Two
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198 g
Type
reactant
Reaction Step Three
[Compound]
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crude product
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

To a 5 L round bottom flask fitted with an overhead stirrer, thermocouple and N2 inlet, was added 4-bromo-3-methoxyphenol (254 g, 1251 mmol), DCM (2500 mL) and DIPEA (437 mL, 2502 mmol). The reaction mixture was cooled in an ice bath, followed by addition of tert-butylchlorodimethylsilane (198 g, 1314 mmol). The reaction mixture was stirred at RT overnight, and then diluted with water. The organic layer was separated, dried over sodium sulfate, filtered and concentrated to provide (4-bromo-3-methoxyphenoxy)(tert-butyl)dimethylsilane (472 g, 1250 mmol, 100% yield). MS (M+1)=319.2.
Quantity
254 g
Type
reactant
Reaction Step One
Name
Quantity
2500 mL
Type
reactant
Reaction Step One
Name
Quantity
437 mL
Type
reactant
Reaction Step One
Quantity
198 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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